イオタラム酸

概要

説明

イオタラム酸は、主に血管造影、関節造影、コンピュータ断層撮影などのさまざまな医療画像診断手順で使用されるヨウ素を含む有機化合物です 。それは、放射線不透過性が高いため、放射線画像における内部構造の視認性を向上させます。

2. 製法

合成経路と反応条件: イオタラム酸は、芳香族化合物のヨウ素化を含む複数段階のプロセスによって合成されます。主なステップには次のものがあります。

ヨウ素化: 芳香族環へのヨウ素原子の導入。

アミド化: 溶解性と安定性を高める官能基を導入するためのアミド結合の形成。

工業生産方法: イオタラム酸の工業生産には、高純度と収率を確保するために制御された反応条件を用いた大規模な化学合成が伴います。このプロセスには通常、次のものが含まれます。

原料の調製: 出発原料の調達と精製。

反応制御: 最適な温度、圧力、およびpHレベルの維持。

科学的研究の応用

Iothalamic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in biological studies to enhance the contrast of cellular and tissue structures in imaging techniques.

Medicine: Widely used as a contrast agent in diagnostic imaging procedures to improve the visualization of blood vessels, organs, and tissues.

Industry: Utilized in the production of radiographic films and other imaging materials.

作用機序

イオタラム酸は、体内の組織や構造の放射線不透過性を高めることで効果を発揮します。血液中に注射されると、循環器系を介して急速に分布し、血流が多い場所に蓄積されます。 イオタラム酸中のヨウ素原子はX線を吸収し、さまざまな組織間のコントラストを作り出し、放射線画像における内部構造の視認性を高めます .

類似化合物:

ジアトリゾ酸: 同様の診断手順で使用される別のヨウ素含有コントラスト剤。

イオヘキソール: 浸透圧が低く、副作用が少ない非イオン性ヨウ素化コントラスト剤。

ヨジキサノール: 浸透圧が低く、安全性が高いことで知られる二量体非イオン性コントラスト剤.

イオタラム酸の独自性: イオタラム酸は、高い放射線不透過性と溶解性を両立させた独自の化学構造により特徴付けられます。 標的領域への迅速な分布と蓄積能力により、幅広い画像診断手順に効果的なコントラスト剤となっています .

生化学分析

Biochemical Properties

Iotalamic acid is an iodine-containing organic anion used as a diagnostic contrast agent

Cellular Effects

The cellular effects of Iotalamic acid are primarily related to its role as a contrast agent in medical imaging procedures . It helps to enhance the visibility of certain structures or fluids within the body during medical imaging procedures

Molecular Mechanism

As a contrast agent, it likely works by blocking x-rays and causing the structures or fluids that it is bound to, to appear white on the x-ray film or digital image

準備方法

Synthetic Routes and Reaction Conditions: Iothalamic acid is synthesized through a multi-step process involving the iodination of aromatic compounds. The key steps include:

Iodination: The introduction of iodine atoms into the aromatic ring.

Amidation: The formation of amide bonds to introduce functional groups that enhance solubility and stability.

Industrial Production Methods: Industrial production of iothalamic acid involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes:

Raw Material Preparation: Sourcing and purification of starting materials.

Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

Purification: Using techniques such as crystallization and chromatography to isolate the final product.

化学反応の分析

反応の種類: イオタラム酸は、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素などの酸化剤を用いて、しばしば酸素原子の導入。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて、通常は酸素原子の除去または水素原子の添加。

置換: ハロゲン化またはニトロ化反応を用いて、しばしば他の原子または基との官能基の置換。

一般的な試薬と条件:

酸化: 過酸化水素、酸性または塩基性条件下。

還元: 水素化ホウ素ナトリウム、水性またはアルコール性媒体中。

置換: 塩素または臭素などのハロゲン化剤、制御された温度と圧力下。

主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体と、さらなる合成ステップで使用される中間体が含まれます .

4. 科学研究の用途

イオタラム酸は、科学研究において幅広い用途があります。具体的には、次のとおりです。

化学: さまざまな物質の検出と定量化のための分析化学における試薬として使用されます。

生物学: 画像化技術における細胞構造と組織構造のコントラストを向上させるために、生物学的調査で使用されます。

医学: 血管、臓器、組織の可視化を向上させるための診断画像診断手順において、広くコントラスト剤として使用されます。

類似化合物との比較

Diatrizoic Acid: Another iodine-containing contrast agent used in similar diagnostic procedures.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality and fewer side effects.

Iodixanol: A dimeric non-ionic contrast agent known for its low osmolality and high safety profile.

Uniqueness of Iothalamic Acid: Iothalamic acid is unique due to its specific chemical structure, which provides a balance between high radiopacity and solubility. Its ability to rapidly distribute and accumulate in target areas makes it an effective contrast agent for a wide range of imaging procedures .

特性

IUPAC Name |

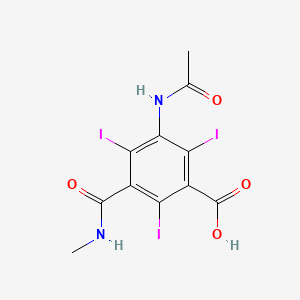

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-20-3 (mono-hydrochloride salt) | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023164 | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2276-90-6 | |

| Record name | Iothalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IOTHALAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iothalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。